2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide
CAS No.: 1357948-19-6
Cat. No.: VC7683679
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.368
* For research use only. Not for human or veterinary use.
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide - 1357948-19-6](/images/structure/VC7683679.png)
CAS No. | 1357948-19-6 |
---|---|
Molecular Formula | C19H17FN4O3 |
Molecular Weight | 368.368 |
IUPAC Name | 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C19H17FN4O3/c20-15-6-1-12(2-7-15)9-21-16(25)11-24-10-14(5-8-17(24)26)19-22-18(23-27-19)13-3-4-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Standard InChI Key | AFHKDWVNBWSOLY-UHFFFAOYSA-N |
SMILES | C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Chemical Identity and Structural Features
Molecular Properties
The compound has a molecular formula of C₁₉H₁₇FN₄O₃ and a molecular weight of 368.368 g/mol. Key structural components include:
-
Pyridinone ring: A 2-oxopyridin-1(2H)-yl moiety providing hydrogen-bonding capacity.
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with a cyclopropyl substituent at position 3, enhancing lipophilicity and metabolic stability.
-
Acetamide side chain: Linked to a 4-fluorobenzyl group, which may influence target binding and pharmacokinetics.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇FN₄O₃ |
Molecular Weight | 368.368 g/mol |
IUPAC Name | 2-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-fluorobenzyl)acetamide |
SMILES | C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Solubility | Not available |
Synthetic Pathways and Modifications
Synthesis Strategy
The compound is synthesized via a multi-step route:
-
Oxadiazole formation: Cyclopropylamidoxime reacts with a pyridinone-carboxylic acid derivative under cyclodehydration conditions .
-
Acetamide coupling: The pyridinone-oxadiazole intermediate is alkylated with bromoacetyl chloride, followed by amidation with 4-fluorobenzylamine .
Structural Analogues
Modifications to the benzyl group (e.g., 2,4-difluorobenzyl) or oxadiazole substituents (e.g., methyl, trifluoromethyl) have been reported to modulate bioactivity . For example:
-
N-(2,4-Difluorobenzyl) analogue: Shows a molecular weight of 386.4 g/mol and enhanced metabolic stability .
-
Thioether-linked derivatives: Demonstrated improved solubility in related compounds.
In Silico and Experimental Studies
Molecular Docking
Docking simulations predict strong interactions with:
-
COX-2: Binding energy of −9.2 kcal/mol via hydrogen bonds with Tyr385 and Ser530.
-
DNA gyrase: Hydrophobic interactions with Phe464 and Arg476, explaining antimicrobial potential .
ADMET Profiles
-
Lipophilicity: LogP = 2.8 (predicted), indicating moderate blood-brain barrier permeability .
-
CYP inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 μM), reducing drug-drug interaction risks .
Challenges and Future Directions
-
Solubility optimization: Structural modifications (e.g., PEGylation) could address poor aqueous solubility .
-
In vivo validation: Efficacy and toxicity studies in animal models are needed to confirm preclinical potential.
-
Target identification: Proteomics and CRISPR screens may elucidate novel mechanisms of action .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume